Chiral Center Count Comparison with Achiral 2,5-Nonanedione
The target compound possesses one undefined stereocenter at the methoxy-bearing C7 position, whereas the unsubstituted 2,5-nonanedione has zero stereocenters [1][2]. This stereochemical difference creates the potential for enantiomer-specific interactions in biological systems, which cannot be achieved with the achiral parent diketone.
| Evidence Dimension | Number of undefined stereocenters |
|---|---|
| Target Compound Data | 1 undefined stereocenter (PubChem computed property) |
| Comparator Or Baseline | 2,5-Nonanedione (CAS 6175-23-1): 0 undefined stereocenters |
| Quantified Difference | +1 undefined stereocenter |
| Conditions | Structural analysis based on InChI and computed descriptors [1][2] |
Why This Matters
Chiral compounds can exhibit distinct pharmacodynamics and ADME properties; procurement of the correct enantiomer or racemate is critical for reproducible biological results.
- [1] PubChem Compound Summary for CID 11988873, 2,5-Nonanedione, 7-methoxy-9-phenyl-. View Source
- [2] PubChem Compound Summary for 2,5-nonanedione (CAS 6175-23-1), CID 520684. View Source
